molecular formula C18H26N2O4 B2928984 N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351658-55-3

N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No. B2928984
CAS RN: 1351658-55-3
M. Wt: 334.416
InChI Key: YQCWYIGGHRXAMA-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative with a spiro[5.5]undecane core structure. The spiro[5.5]undecane core is a bicyclic system with two rings of five and five atoms sharing a single atom . The compound also contains a methoxyphenethyl group, which is a common moiety in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the carboxamide group and the methoxyphenethyl group. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Chiral Separation and Configuration Determination

Chiral spirocyclic compounds, including structures similar to N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, have garnered attention due to their potential in pharmaceuticals as active ingredients or catalysts. A study demonstrated the synthesis of related spiro compounds and the successful development of a High-Performance Liquid Chromatography (HPLC) method for resolving their enantiomers on a chiral column. The specific optical rotation and configurations of R or S enantiomers were determined, underscoring the importance of chiral separation in drug development and synthesis of active pharmaceutical ingredients (Liang, Guo, Liu, & Wei, 2008).

Advanced Synthesis Techniques

The novel synthesis methods for creating derivatives of spirocyclic compounds include the Prins cascade cyclization process, which has been applied to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This method represents the first instance of creating spiromorpholinotetrahydropyran derivatives via Prins bicyclization, highlighting innovative approaches to synthesizing complex molecular structures that could serve as intermediates in producing bioactive substances (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Structural Analysis through Crystallography

Single crystal X-ray diffraction analysis offers deep insights into the molecular structure of related spirocyclic compounds, showcasing how substituents influence the overall conformation. Such studies provide valuable data for designing molecules with desired properties, including pharmaceutical applications, by understanding the spatial arrangement and potential interactions of different functional groups (Kirillov, Melekhin, & Aliev, 2010).

Polymer Science Applications

Spirocyclic compounds have been utilized in the synthesis of novel polymers, demonstrating the versatility of these structures beyond pharmaceuticals. Research into condensation polymers from related spirocyclic structures has led to the development of linear poly(amide-acetals) susceptible to crosslinking, producing insoluble, infusible solids with strong adhesion properties. This application underscores the potential of spirocyclic compounds in creating new materials with specific mechanical and chemical properties (Pryde, Moore, Teeter, & Cowan, 1962).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity if it’s a drug candidate .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-22-16-5-3-15(4-6-16)7-10-19-17(21)20-11-8-18(9-12-20)23-13-2-14-24-18/h3-6H,2,7-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCWYIGGHRXAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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